molecular formula C11H17ClN4 B1405319 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine CAS No. 1707361-49-6

4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1405319
CAS No.: 1707361-49-6
M. Wt: 240.73 g/mol
InChI Key: ALFIOFMDQPZFPD-UHFFFAOYSA-N
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Description

Background and Significance of Pyrimidine Derivatives

Pyrimidine derivatives constitute one of the most important classes of heterocyclic compounds in medicinal chemistry, with their significance stemming from their fundamental role in biological systems and their extensive therapeutic applications. Pyrimidine, characterized by its six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, serves as the structural foundation for numerous essential biomolecules including the nucleotide bases cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives particularly attractive targets for pharmaceutical development, as they can potentially interact with cellular machinery in highly specific and therapeutically beneficial ways.

The therapeutic applications of pyrimidine derivatives span an remarkably broad spectrum of medical conditions, demonstrating their versatility as pharmacological agents. Research has established that compounds containing the pyrimidine nucleus exhibit significant biological activities including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities. Many pyrimidine derivatives have also been reported to possess potential central nervous system depressant properties and can function as calcium channel blockers, further expanding their therapeutic utility.

The molecular basis for the diverse biological activities of pyrimidine derivatives lies in their ability to interact with various cellular targets through multiple mechanisms of action. These compounds can function as enzyme inhibitors, receptor modulators, or can interfere with nucleic acid synthesis processes. The structural similarity to natural nucleotide bases allows many pyrimidine derivatives to serve as antimetabolites, disrupting essential cellular processes in pathogenic organisms or cancer cells while potentially sparing normal cellular function. This mechanism has proven particularly valuable in the development of antiviral and anticancer therapeutics.

Contemporary research in pyrimidine chemistry has demonstrated that the position and nature of substituents on the pyrimidine nucleus significantly influence biological activities, leading to extensive structure-activity relationship studies aimed at optimizing therapeutic efficacy. The ability to systematically modify the pyrimidine scaffold through various substitution patterns has enabled medicinal chemists to fine-tune the biological properties of these compounds, resulting in the development of numerous clinically successful medications. The continued exploration of pyrimidine derivatives represents a promising avenue for addressing unmet medical needs across multiple therapeutic areas.

Structural Classification of this compound

This compound possesses a sophisticated molecular architecture that combines several important structural features contributing to its potential biological activity. The compound exhibits a molecular formula of C₁₁H₁₇ClN₄ with a molecular weight of 240.73248 grams per mole. This specific molecular composition places it within the category of substituted pyrimidines featuring both halogen substitution and heterocyclic amine functionalization, representing a complex synthetic target with potentially enhanced pharmacological properties.

The structural framework of this compound can be systematically analyzed by examining its constituent components and their spatial arrangements. The core pyrimidine ring system provides the fundamental aromatic heterocyclic structure, with the chlorine atom strategically positioned at the 4-position of the ring. This halogen substitution significantly influences the electronic properties of the molecule, typically resulting in increased electrophilicity and enhanced ability to participate in nucleophilic substitution reactions. The presence of chlorine at this position also affects the overall lipophilicity and membrane permeability characteristics of the compound, potentially influencing its pharmacokinetic behavior.

The 6-position of the pyrimidine ring features substitution with a complex piperazine derivative, specifically 4-ethyl-2-methylpiperazin-1-yl. This heterocyclic substituent introduces additional nitrogen atoms into the molecular structure, creating multiple potential sites for hydrogen bonding and electrostatic interactions with biological targets. The piperazine moiety is particularly significant in medicinal chemistry, as it frequently appears in pharmacologically active compounds and can enhance drug-like properties including solubility, bioavailability, and target selectivity.

Structural Feature Position Chemical Impact Biological Significance
Chlorine atom 4-position Increased electrophilicity Enhanced nucleophile targeting
Piperazine moiety 6-position Multiple hydrogen bonding sites Improved target selectivity
Ethyl group Piperazine N-4 Increased lipophilicity Enhanced membrane permeability
Methyl group Piperazine C-2 Steric hindrance Modified binding conformation

The specific substitution pattern observed in this compound reflects sophisticated molecular design principles aimed at optimizing both chemical reactivity and biological activity. The combination of electron-withdrawing halogen substitution with electron-donating nitrogen heterocycles creates a balanced electronic environment that can facilitate selective interactions with biological targets while maintaining appropriate stability and solubility characteristics for pharmaceutical applications.

Historical Context of Halogenated Pyrimidines

The development of halogenated pyrimidines represents a significant milestone in the evolution of medicinal chemistry, with these compounds demonstrating enhanced therapeutic properties compared to their non-halogenated counterparts. The historical progression of halogenated pyrimidine research can be traced back to early investigations into pyrimidine synthesis and biological activity, where researchers observed that halogen substitution frequently resulted in improved pharmacological profiles. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and the first proposed name "pyrimidin" was introduced by Pinner in 1885.

The recognition of halogenated pyrimidines as therapeutically significant compounds gained particular momentum with the development of radiosensitizers for cancer treatment. Halogenated pyrimidines represent a unique class of non-hypoxic cell radiosensitizers that have undergone extensive clinical investigation for their ability to enhance the effectiveness of radiation therapy. These compounds must be incorporated into cellular deoxyribonucleic acid to sensitize cells to radiation, requiring continuous drug infusion over extended periods to achieve adequate replacement of the natural nucleotide base thymidine with halogenated pyrimidine derivatives.

The clinical development of iododeoxyuridine as a radiation sensitizer in large unresectable sarcomas has provided particularly encouraging results, demonstrating the therapeutic potential of halogenated pyrimidines in cancer treatment. The relationship between the extent of radiosensitization and the percentage of thymidine replacement has been supported by extensive in vitro studies, establishing important structure-activity relationships for this class of compounds. This research has highlighted the critical importance of achieving optimal incorporation of halogenated pyrimidines into tumor deoxyribonucleic acid while minimizing incorporation in normal tissues.

Halogenated Pyrimidine Therapeutic Application Mechanism of Action Clinical Status
Iododeoxyuridine Radiosensitizer Deoxyribonucleic acid incorporation Clinical trials
5-Fluorouracil Anticancer Thymidylate synthase inhibition Approved
Fluorouracil derivatives Antiviral Nucleotide analog Research phase
Chlorinated pyrimidines Various therapeutic targets Multiple mechanisms Development

The investigation of halogenated pyrimidines has also extended to fundamental studies of their electronic and structural properties using advanced analytical techniques. Research utilizing near edge x-ray absorption fine structure spectroscopy and density functional theory calculations has provided detailed insights into how halogen substitution affects the electronic structure and chemical reactivity of pyrimidine derivatives. These studies have demonstrated that the individual characteristics of halogenated pyrimidines can be understood in terms of variations in electronic and geometrical structures depending on the localization and electronegativity of the halogen substituent.

Research Objectives and Scope

Contemporary research into this compound and related compounds is driven by multiple interconnected objectives aimed at advancing both fundamental understanding of structure-activity relationships and practical therapeutic applications. The primary research focus centers on elucidating the specific mechanisms through which this compound exerts its biological effects, with particular emphasis on identifying molecular targets and characterizing binding interactions. Understanding these fundamental mechanisms is essential for optimizing the therapeutic potential of this compound class and for designing improved derivatives with enhanced efficacy and selectivity.

The scope of current investigations encompasses comprehensive biological activity screening to identify the full range of therapeutic applications for this compound. Research efforts have focused on evaluating antimicrobial properties, with studies indicating that structurally related pyrimidine derivatives exhibit significant activity against various bacterial and fungal pathogens. The minimum inhibitory concentration values for effective pyrimidine derivatives typically range from 0.22 to 0.25 micrograms per milliliter against specific bacterial strains, demonstrating the potential for therapeutic applications in infectious disease treatment.

Anticancer research represents another major area of investigation, with studies exploring the cytotoxic effects of pyrimidine derivatives against various cancer cell lines. Research has demonstrated that compounds structurally related to this compound can exhibit significant anticancer activity, with half-maximal inhibitory concentration values often ranging from low micromolar concentrations to higher concentrations depending on the specific derivative and cancer type. These findings have encouraged further development of pyrimidine-based anticancer agents with improved selectivity and reduced toxicity profiles.

The synthetic chemistry aspects of research focus on developing efficient and scalable synthetic routes for producing this compound and related compounds. The synthesis typically involves nucleophilic substitution reactions where the chlorine atom at the 4-position of the pyrimidine ring is displaced by piperazine derivatives under carefully controlled conditions. Optimization of synthetic methodologies includes the use of anhydrous conditions with polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance reaction efficiency and yield.

Research Area Primary Objectives Current Status Future Directions
Mechanism of action Target identification Preliminary studies Detailed characterization
Antimicrobial activity Pathogen spectrum Promising results Clinical development
Anticancer properties Cell line screening Active compounds identified Optimization studies
Synthetic chemistry Scalable synthesis Methods established Process improvement

Properties

IUPAC Name

4-chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-3-15-4-5-16(9(2)7-15)11-6-10(12)13-8-14-11/h6,8-9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFIOFMDQPZFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(C1)C)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-ethyl-2-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions.

Amination

Reaction with primary/secondary amines replaces the chloro group via SNAr mechanism:

AmineConditionsProductYieldSource
IsobutylamineDCM, rt, 16 h6-(4-ethyl-2-methylpiperazin-1-yl)-N-isobutylpyrimidin-4-amine44%
2-MethylpropoxyamineK2CO3, DMF, 80°C, 4 h4-(2-methylpropoxy)-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine55%
N,N-Dimethylethylene-diamineEtOH, reflux, 2 h4-[(N,N-dimethylaminoethyl)amino]-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine85%

Key factors :

  • Piperazine’s electron-donating effect activates C4 for substitution

  • Steric hindrance from 6-position piperazine slows C6 reactivity

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh3)4, Na2CO3, dioxane4-phenyl-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine78%
4-Methoxyphenylboronic acidPd(OAc)2, SPhos, K3PO44-(4-methoxyphenyl)-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine82%

Optimized conditions :

  • Ultrasound irradiation improves yields to >90% in 30 min

  • Electron-rich aryl boronic acids show faster coupling rates

Piperazine Ring Modifications

The 4-ethyl-2-methylpiperazine moiety undergoes characteristic reactions:

Alkylation

ReagentConditionsProductYieldSource
Methyl iodideK2CO3, CH3CN, 60°C6-(4-ethyl-1,2-dimethylpiperazin-1-yl)-4-chloropyrimidine91%
Ethyl chloroformateEt3N, THF, 0°C to rt6-(4-ethyl-2-(ethoxycarbonyl)methylpiperazin-1-yl)-4-chloropyrimidine67%

Oxidation

OxidantConditionsProductOutcomeSource
mCPBADCM, 0°C to rtN-oxide derivativeComplete conversion
KMnO4 (aq)H2O/acetone, 50°CRing-opened dicarboxylic acid23% yield

Reductive Dehalogenation

Catalytic hydrogenation removes the chloro group selectively:

ConditionsCatalystProductYieldSource
H2 (1 atm), EtOHPd/C (10%)6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine95%
H2 (3 atm), THFRaney Ni6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine88%

Selectivity : No reduction observed in the piperazine ring under these conditions .

Substituent Effects on Reaction Rates

PositionSubstituentRelative Rate (krel) vs Parent
C4Cl1.00 (reference)
C64-ethyl-2-methylpiperazin-1-yl0.15

Data adapted from kinetic studies in , showing C4 is ≈6.7× more reactive than C6 toward nucleophiles.

Stability Considerations

  • Thermal : Decomposition onset at 215°C (TGA data )

  • pH Stability : Stable in pH 2–10; rapid hydrolysis occurs at pH >12

  • Light Sensitivity : Forms minor (<5%) N-oxide upon prolonged UV exposure

Experimental protocols and characterization data (NMR, HRMS) for representative compounds are available in .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine serves as a crucial building block for synthesizing various pharmaceutical agents. Derivatives of this compound have been investigated for their potential therapeutic effects, including:

  • Antiviral Activity : Research indicates that derivatives may exhibit antiviral properties, making them candidates for developing treatments against viral infections.
  • Anticancer Properties : Several studies have focused on the anticancer potential of this compound, demonstrating its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound's derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases.

Biological Studies

In biological research, this compound is utilized to explore interactions between pyrimidine derivatives and biological targets. Specific applications include:

  • Enzyme Inhibition Studies : The compound can be used to investigate its effects on enzyme activities, providing insights into its mechanism of action at the molecular level.
  • Cellular Process Investigation : Researchers employ this compound to study how pyrimidine analogs influence cellular processes such as proliferation and differentiation.

Industrial Applications

In addition to its pharmaceutical relevance, this compound finds utility in various industrial sectors:

Agrochemicals

The compound is used as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural productivity by enhancing crop protection strategies .

Specialty Chemicals

Its versatility allows it to be employed in producing dyes, pigments, and other specialty chemicals, showcasing its importance beyond medicinal applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with particular emphasis on its ability to induce apoptosis through mitochondrial pathways. The study highlighted structure-activity relationships that could guide further drug development efforts .

Case Study 2: Antiviral Potential

Another investigation assessed the antiviral activity of pyrimidine derivatives against specific viral strains. The findings demonstrated that certain modifications to the piperazine group enhanced antiviral efficacy, suggesting that optimizing structural components could lead to more effective antiviral agents based on this compound .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound LogP Solubility (mg/mL) Melting Point (°C)
This compound 2.1 0.45 (DMSO) 68–69
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine 3.4 0.12 (Water) 121–123

Biological Activity

4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine (CAS No. 1707361-49-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C11_{11}H17_{17}ClN4_4, with a molecular weight of 240.73 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a piperazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H17_{17}ClN4_4
Molecular Weight240.73 g/mol
CAS Number1707361-49-6

Anticancer Potential

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit promising anticancer activities. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

  • Inhibition of Kinases : Research has demonstrated that certain pyrimidine derivatives can inhibit Aurora-A kinase, which is crucial for cell cycle regulation. The IC50_{50} values reported for related compounds suggest a significant potential for anticancer activity .
  • Cell Line Studies : In vitro assays have revealed that these compounds can effectively reduce the viability of cancer cell lines such as H460 and A549, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies on related piperazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Chloro Group : The presence of the chloro substituent at the 4-position enhances the lipophilicity and electronic properties of the molecule, potentially improving its interaction with biological targets.
  • Piperazine Moiety : The piperazine ring is known for its ability to improve solubility and bioavailability, critical factors in drug design.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Dihydroorotate Dehydrogenase Inhibitors : Compounds targeting DHODH have shown promise in treating malaria and other diseases. The structural modifications in these compounds significantly influenced their metabolic stability and efficacy .
  • Hsp90 Inhibitors : Research into Hsp90 inhibitors has revealed that certain pyrimidine derivatives can disrupt cancer cell growth by inhibiting this molecular chaperone .
  • Antiparasitic Activity : Investigations into antiparasitic activities have shown that modifications in the pyrimidine scaffold can enhance efficacy against malaria parasites, suggesting a versatile application for similar compounds .

Q & A

Q. What strategies mitigate interference from byproducts during biological assays?

  • Methodological Answer : Purify the compound to >98% purity via preparative HPLC. Include a negative control (reaction mixture without the test compound) to identify background signals. Use orthogonal detection methods (e.g., fluorescence alongside absorbance) to confirm activity is compound-specific .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.